Benzenemethanamine, N-butyl-3-nitro-

Description

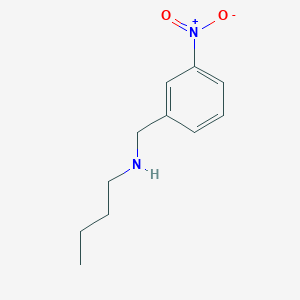

Benzenemethanamine, N-butyl-3-nitro- is an aromatic amine derivative characterized by a nitro group at the 3-position of the benzene ring and a butyl substituent on the nitrogen atom. The nitro group imparts electron-withdrawing effects, influencing reactivity and stability, while the N-butyl chain likely enhances lipophilicity compared to shorter alkyl or aryl substituents.

Properties

CAS No. |

62498-74-2 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-[(3-nitrophenyl)methyl]butan-1-amine |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-7-12-9-10-5-4-6-11(8-10)13(14)15/h4-6,8,12H,2-3,7,9H2,1H3 |

InChI Key |

LFIUBWLELXVDML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-butyl-3-nitro- typically involves a multi-step process:

Nitration: The nitration of benzene to introduce the nitro group at the desired position.

Amination: The conversion of the nitro group to an amine group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amine group can undergo various substitution reactions, including acylation and alkylation.

Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Substitution: Acyl chlorides, alkyl halides, and bases like sodium hydroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Major Products:

Oxidation: Conversion of the nitro group to an amine group.

Substitution: Formation of various substituted amines.

Reduction: Conversion of the nitro group to an amine group.

Scientific Research Applications

Benzenemethanamine, N-butyl-3-nitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amine group, which can then interact with various biological molecules. The butyl group may influence the compound’s lipophilicity and its ability to cross cell membranes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to Benzenemethanamine, N-butyl-3-nitro- and serve as benchmarks for comparison:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent | Key Functional Groups |

|---|---|---|---|---|---|

| Benzenemethanamine, N-butyl-3-nitro- | Not Provided | C₁₁H₁₆N₂O₂ | 224.26 | N-butyl, 3-nitro | Nitro, alkylamine |

| Benzenemethanamine, 3-nitro-N-(phenylmethyl)- | 122377-70-2 | C₁₄H₁₄N₂O₂ | 242.28 | N-benzyl, 3-nitro | Nitro, benzylamine |

| N-benzylbut-3-en-1-amine | 17150-62-8 | C₁₁H₁₅N | 161.24 | N-benzyl, butenyl | Alkenyl, benzylamine |

| Benzenemethanamine, N-hydroxy-N-(1-methyl-3-butenyl) | 198694-22-3 | C₁₂H₁₈N₂O | 206.29 | N-hydroxy, methyl-butenyl | Hydroxy, alkenyl |

Key Observations:

- Substituent Effects: The N-butyl group in the target compound likely increases lipophilicity compared to the N-benzyl group in CAS 122377-70-2. This could enhance membrane permeability in biological systems but reduce solubility in polar solvents . The butenyl chain in CAS 17150-62-8 introduces unsaturation, which may facilitate polymerization or cyclization reactions .

- Nitro Group Reactivity: The 3-nitro substituent in both the target compound and CAS 122377-70-2 is meta-directing, influencing electrophilic substitution patterns. However, the electron-withdrawing nature of the nitro group reduces the basicity of the amine compared to non-nitrated analogs .

Physicochemical Properties (Inferred)

- Solubility : The N-butyl chain in the target compound likely reduces water solubility compared to the N-benzyl analog (CAS 122377-70-2) due to increased hydrophobicity.

- Stability : The nitro group may render the compound sensitive to reducing agents or photodegradation, a common trait in nitroaromatics .

Biological Activity

Introduction

Benzenemethanamine, N-butyl-3-nitro- (commonly referred to as 3-nitro-N-butylbenzamine) is a compound of interest due to its potential biological activities. This article explores its biological properties, including mutagenicity, anti-inflammatory effects, and potential applications in pharmacology. The findings are supported by various studies and data tables summarizing key research outcomes.

Benzenemethanamine, N-butyl-3-nitro- is characterized by the presence of a nitro group attached to a benzene ring, which significantly influences its biological activity. The structure can be represented as follows:

This compound's unique structure allows it to interact with biological systems in various ways.

1. Mutagenicity

Research has shown that nitro compounds, including those similar to benzenemethanamine derivatives, exhibit mutagenic properties. A study evaluating various nitrosamines indicated that compounds with nitro groups can induce mutations in bacterial strains such as Salmonella typhimurium . The mutagenicity is often linked to the formation of reactive intermediates that interact with DNA.

2. Anti-inflammatory Effects

Nitro compounds have been recognized for their anti-inflammatory activities. A recent study highlighted that nitrobenzamide derivatives can inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response . This suggests that benzenemethanamine, N-butyl-3-nitro-, may possess similar anti-inflammatory properties due to its structural characteristics.

3. Antitumor Activity

The potential antitumor activity of nitro-containing compounds has garnered attention in cancer research. Nitrobenzene derivatives have been shown to act as hypoxia-activated prodrugs, selectively targeting tumor tissues . The presence of the nitro group enhances the compound's reactivity under hypoxic conditions typical of tumor microenvironments.

Study 1: Mutagenicity Assessment

In a study assessing mutagenic effects, various nitrosamines were tested for their ability to induce mutations in S. typhimurium. Benzenemethanamine analogs demonstrated significant mutagenic activity, indicating that similar structures may also pose genetic risks .

Study 2: Anti-inflammatory Mechanism

A series of experiments evaluated the anti-inflammatory effects of nitrobenzamide derivatives on cultured macrophages. Results showed that these compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a mechanism through which benzenemethanamine, N-butyl-3-nitro-, could exert therapeutic effects against inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Mutagenicity | Induces mutations in S. typhimurium | |

| Anti-inflammatory | Inhibits iNOS and reduces cytokine production | |

| Antitumor | Acts as a hypoxia-activated prodrug |

Table 2: Comparative Analysis of Nitro Compounds

| Compound | Mutagenicity (TA98) | Anti-inflammatory Activity | Antitumor Potential |

|---|---|---|---|

| Benzenemethanamine Analog 1 | Positive | Moderate | High |

| Benzenemethanamine, N-butyl-3-nitro- | Positive | High | Moderate |

| Nitrobenzamide Derivative | Positive | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.